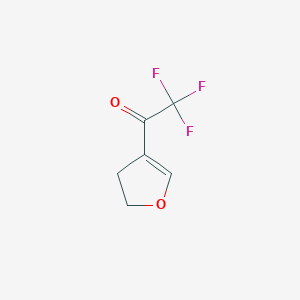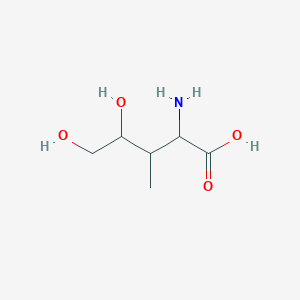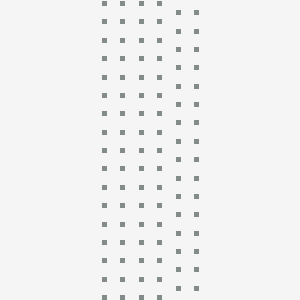
Chromium;cobalt;molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium, cobalt, and molybdenum are essential trace elements that play crucial roles in various biochemical and physiological processes in living organisms. These elements are commonly found in the earth's crust and are widely used in various industrial and technological applications. In recent years, extensive research has been conducted to understand the synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of these elements.
作用機序
The mechanism of action of chromium, cobalt, and molybdenum varies depending on their specific applications. For instance, chromium acts as a cofactor for various enzymes involved in glucose metabolism, lipid metabolism, and insulin signaling. Cobalt acts as a component of vitamin B12, which is essential for DNA synthesis and red blood cell formation. Molybdenum acts as a cofactor for various enzymes involved in nitrogen metabolism, purine metabolism, and sulfite detoxification.
生化学的および生理学的効果
Chromium, cobalt, and molybdenum have various biochemical and physiological effects on living organisms. For instance, chromium supplementation has been shown to improve glucose tolerance, lipid metabolism, and insulin sensitivity in individuals with type 2 diabetes. Cobalt deficiency can lead to anemia, neurological disorders, and developmental abnormalities. Molybdenum deficiency can lead to growth retardation, neurological disorders, and immune dysfunction.
実験室実験の利点と制限
Chromium, cobalt, and molybdenum have several advantages and limitations for lab experiments. For instance, these elements are widely available and relatively inexpensive, making them ideal for large-scale experiments. However, these elements can also be toxic at high concentrations, which can limit their use in some experiments. Moreover, the purity and quality of these elements can also affect the reliability and reproducibility of experimental results.
将来の方向性
The future directions for research on chromium, cobalt, and molybdenum are numerous. Some of the possible future directions include the development of new synthesis methods, the exploration of new scientific research applications, the elucidation of new mechanisms of action, and the investigation of new biochemical and physiological effects. Moreover, the development of new experimental techniques and technologies can also facilitate further research on these elements. Overall, the future of research on chromium, cobalt, and molybdenum is promising and holds significant potential for advancing our understanding of these essential trace elements.
合成法
Chromium, cobalt, and molybdenum can be synthesized using various methods. These elements are commonly obtained from ores and minerals, such as chromite, cobaltite, and molybdenite, respectively. The extraction of these elements from these sources involves several steps, such as roasting, smelting, and refining. In addition, these elements can also be synthesized using chemical and electrochemical methods.
科学的研究の応用
Chromium, cobalt, and molybdenum have numerous scientific research applications. These elements are widely used in the production of alloys, catalysts, and electronic devices. In addition, they are also used in various biochemical and physiological studies, such as enzyme assays, protein purification, and cell culture experiments. Moreover, these elements are also used in medical research, such as in the development of prosthetic implants and drug delivery systems.
特性
CAS番号 |
105525-46-0 |
|---|---|
製品名 |
Chromium;cobalt;molybdenum |
分子式 |
Co64Cr30Mo6 |
分子量 |
5907.3 g/mol |
IUPAC名 |
chromium;cobalt;molybdenum |
InChI |
InChI=1S/64Co.30Cr.6Mo |
InChIキー |
MTHLBYMFGWSRME-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
正規SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
同義語 |
Gisadent KCM 83 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



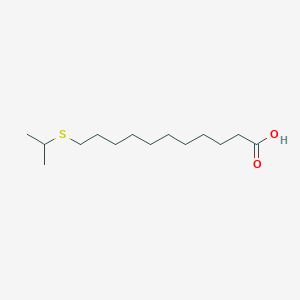

![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
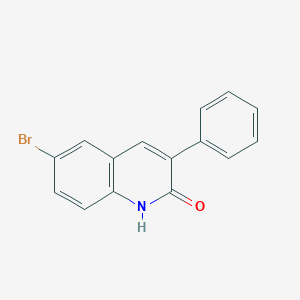
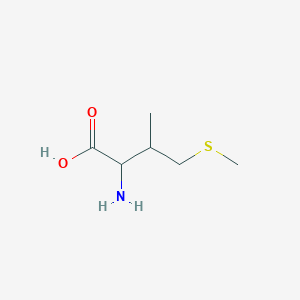

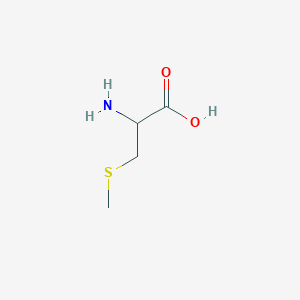
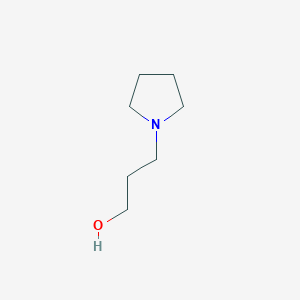
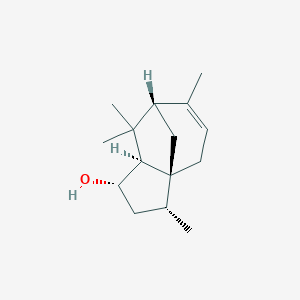
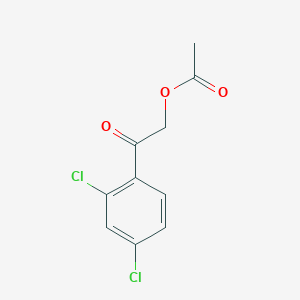
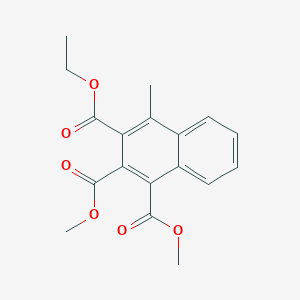
![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
